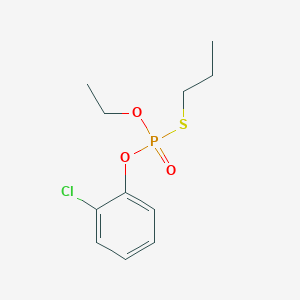

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

Übersicht

Beschreibung

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound widely used as an insecticide and acaricide. It is effective against a broad spectrum of chewing and sucking insects and mites on various crops . This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: 2-chlorophenol and phosphorothioate derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Profenofos is classified as a thiophosphate organophosphate pesticide. Its chemical structure allows it to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, profenofos leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged nerve impulse transmission, which ultimately causes paralysis and death in target pests .

Agricultural Applications

- Crop Protection : Profenofos is primarily utilized in the protection of various crops such as cotton, vegetables, and fruits. It is effective against a wide range of insect pests, making it a versatile choice for farmers .

- Resistance Management : Developed to combat pest strains resistant to other organophosphates like chlorpyrifos, profenofos provides an alternative mode of action that helps manage resistance in pest populations .

Toxicological Insights

Profenofos has been classified by the World Health Organization as moderately hazardous (Toxicity Class II). Studies have shown that it poses risks not only to target pests but also to non-target organisms, including humans and wildlife. The acute toxicity levels (LD50) range from 358 to 1178 mg/kg in rats following oral administration .

Key Toxicological Findings:

- Acute Effects : Exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory distress due to its neurotoxic effects.

- Chronic Effects : Long-term exposure has been associated with potential developmental neurotoxicity and endocrine disruption .

- Environmental Impact : Profenofos is highly toxic to aquatic life and poses risks to non-target species in agricultural ecosystems .

Environmental Persistence and Biodegradation

Research indicates that profenofos can persist in the environment due to its chemical stability. However, it undergoes biodegradation through microbial activity in soil and water systems. Studies have demonstrated that under aerobic conditions, profenofos can be metabolized into less harmful compounds such as 4-bromo-2-chlorophenol .

Case Study 1: Residue Detection in Vegetables

A study conducted in peri-urban Nairobi highlighted profenofos as one of the most frequently detected pesticide residues in vegetables. Residue levels exceeded European Union maximum residue limits (MRLs), raising concerns about food safety and public health .

Case Study 2: Human Health Risk Assessment

The U.S. Environmental Protection Agency conducted a human health risk assessment for profenofos. The assessment indicated significant neurotoxic effects across various life stages and exposure routes. The findings emphasized the need for continuous monitoring and regulation of this pesticide to protect vulnerable populations such as children and pregnant women .

Wirkmechanismus

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Profenofos: O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.

Dimethoate: Another organophosphate insecticide with a similar mechanism of action.

Chlorpyrifos: Widely used organophosphate insecticide with a similar target enzyme.

Uniqueness: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which provides a balance of efficacy and selectivity against a broad range of pests. Its ability to inhibit acetylcholinesterase effectively makes it a valuable tool in pest control .

Biologische Aktivität

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, commonly known as Profenofos, is an organophosphorus pesticide with significant biological activity. This compound is primarily used in agriculture for pest control due to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms. This article explores the biological activity of Profenofos, including its mechanisms of action, toxicity, and environmental impact.

Chemical Structure and Properties

Profenofos is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₅ClO₃PS

- Molecular Weight : 300.75 g/mol

- IUPAC Name : this compound

Profenofos acts primarily as an inhibitor of AChE, leading to the accumulation of acetylcholine at synapses. This results in prolonged stimulation of post-synaptic receptors, causing paralysis and death in target pests. The mechanism can be summarized as follows:

- Inhibition of AChE : Profenofos binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Neurotoxicity : The buildup of acetylcholine causes continuous stimulation of cholinergic receptors, leading to neurotoxic effects.

- Target Organisms : While primarily effective against insects, Profenofos can also affect non-target organisms, including mammals.

Toxicological Profile

Profenofos exhibits a range of toxicological effects that are critical for assessing its safety in agricultural applications:

- Acute Toxicity : The compound is classified as moderately toxic to humans and animals. Symptoms of acute exposure may include nausea, dizziness, respiratory distress, and in severe cases, convulsions or death.

- Chronic Effects : Long-term exposure has been associated with neurodegenerative effects and potential carcinogenicity in certain studies.

Table 1: Toxicity Data for Profenofos

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 200-500 mg/kg | EPA |

| NOAEL (No Observed Adverse Effect Level) | 0.5 mg/kg/day | EFSA |

| Carcinogenicity | Not classified | IARC |

Environmental Impact

Profenofos is known for its persistence in the environment and potential bioaccumulation:

- Soil Degradation : Studies indicate that Profenofos degrades slowly in soil, with half-lives ranging from 30 to 90 days depending on environmental conditions.

- Aquatic Toxicity : It poses risks to aquatic life; concentrations above 0.1 µg/L can be harmful to fish and invertebrates.

Case Studies

-

Case Study on Aquatic Toxicity :

- A study conducted by Alvarenga et al. (2023) demonstrated that Profenofos significantly affected fish populations in treated water bodies, leading to a decline in biodiversity and alterations in community structure.

-

Case Study on Human Exposure :

- Research highlighted by the EPA showed that agricultural workers exposed to Profenofos experienced higher incidences of respiratory issues and neurological symptoms compared to unexposed individuals.

Research Findings

Recent studies have focused on the degradation pathways and metabolic processes involving Profenofos:

- Biodegradation Studies : Research indicates that certain microbial strains can effectively degrade Profenofos, reducing its environmental impact. For instance, Aspergillus species have been shown to metabolize this compound into less harmful products .

Table 2: Biodegradation Pathways

| Microbial Strain | Degradation Rate (%) | By-products |

|---|---|---|

| Aspergillus sydowii | 95% in 30 days | Non-toxic metabolites |

| Pseudomonas putida | 85% in 20 days | Hydrolyzed derivatives |

Eigenschaften

IUPAC Name |

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJOQGOFQVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.